2-Allyloxy-4-hydroxy-benzaldehyde is an organic compound with the molecular formula and a molecular weight of 178.18 g/mol. It features a hydroxyl group and an allyloxy group attached to a benzaldehyde structure, making it a derivative of 4-hydroxybenzaldehyde. The compound is characterized by its aromatic ring, which contributes to its chemical reactivity and biological activity. Its unique structure allows it to participate in various
These reactions make 2-allyloxy-4-hydroxy-benzaldehyde a versatile building block in organic synthesis.
Compounds similar to 2-allyloxy-4-hydroxy-benzaldehyde have been studied for their biological activities, including antimicrobial and anti-inflammatory properties. For instance, derivatives of hydroxybenzaldehyde have shown potential as inhibitors of α-glucosidase, an enzyme linked to diabetes management . Additionally, the presence of the allyloxy group may enhance the compound's ability to interact with biological targets due to its potential for molecular recognition.
The synthesis of 2-allyloxy-4-hydroxy-benzaldehyde can be achieved through various methods:
2-Allyloxy-4-hydroxy-benzaldehyde has several applications in various fields:
Studies on similar compounds suggest that 2-allyloxy-4-hydroxy-benzaldehyde may interact with various biological macromolecules, including enzymes and receptors. For example, research has indicated that hydroxybenzaldehyde derivatives can inhibit enzymes like α-glucosidase, which plays a crucial role in carbohydrate metabolism . Understanding these interactions can help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-allyloxy-4-hydroxy-benzaldehyde, each exhibiting unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
4-Hydroxybenzaldehyde | Structure | Basic structure without allyl substitution |
Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Structure | Contains methoxy group; used as flavoring agent |
2-Hydroxy-5-methoxybenzaldehyde | Structure | Contains methoxy group; potential antioxidant properties |
3-Allyl-4-hydroxybenzaldehyde | Structure | Similar allyl substitution at different position |
Each compound exhibits distinct chemical behavior and biological activity due to variations in functional groups and their positions on the benzene ring.
The systematic IUPAC name for this compound is 2-hydroxy-4-(prop-2-en-1-yloxy)benzaldehyde, reflecting the positions of the hydroxyl (-OH) and allyloxy (-O-CH2-CH=CH2) substituents on the benzene ring. The molecular formula is C10H10O3, with a molar mass of 178.18 g/mol. Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | C=CCOC1=C(C=CC(=C1)O)C=O | |
InChIKey | Not explicitly provided | – |
LogP (Partition Coefficient) | 1.7695 | |
Topological Polar Surface Area (TPSA) | 46.53 Ų |
The allyloxy group introduces steric and electronic effects that modulate the compound’s solubility and reactivity. For instance, the LogP value of 1.7695 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar solvents.